6-ethyl-2-hydrazinopyrimidin-4(3{H})-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-ethyl-2-hydrazinyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-2-4-3-5(11)9-6(8-4)10-7/h3H,2,7H2,1H3,(H2,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPIOYZBFXCKCMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=N1)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901278184 |

Source

|

| Record name | 6-Ethyl-2-hydrazinyl-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901278184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1899-60-1 |

Source

|

| Record name | 6-Ethyl-2-hydrazinyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1899-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethyl-2-hydrazinyl-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901278184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of 6-ethyl-2-hydrazinopyrimidin-4(3H)-one"

An In-Depth Technical Guide to the Synthesis and Characterization of 6-ethyl-2-hydrazinopyrimidin-4(3H)-one

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 6-ethyl-2-hydrazinopyrimidin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Pyrimidinone scaffolds are central to numerous biologically active molecules, and understanding their synthesis and structural elucidation is critical for the advancement of novel therapeutics.[1][2] This document outlines a robust synthetic protocol via a classical cyclocondensation reaction, followed by a multi-technique approach for structural and purity verification, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Thermal Analysis. The causality behind experimental choices is explained, providing researchers with both a practical methodology and the theoretical framework necessary for its successful implementation and adaptation.

Strategic Approach to Synthesis

The synthesis of the pyrimidine ring system is a foundational process in heterocyclic chemistry.[3] The most efficient and convergent strategy for the target molecule, 6-ethyl-2-hydrazinopyrimidin-4(3H)-one, involves a cyclocondensation reaction. This approach builds the heterocyclic core by combining two key fragments that contain the necessary atoms for the ring.

Our retrosynthetic analysis identifies a β-ketoester and a guanidine-like synthon as the ideal starting materials. Specifically, the reaction between ethyl 3-oxopentanoate (also known as ethyl propionylacetate) and hydrazinecarboximidamide (aminoguanidine) provides a direct and high-yielding pathway to the desired pyrimidinone core.[4][5]

Caption: General synthetic pathway for 6-ethyl-2-hydrazinopyrimidin-4(3H)-one.

Detailed Synthetic Protocol

This protocol is designed for robustness and scalability, employing standard laboratory equipment.

Materials:

-

Ethyl 3-oxopentanoate (98%)

-

Aminoguanidine hydrochloride (98%)

-

Sodium ethoxide (NaOEt) solution (21% in ethanol) or Sodium metal

-

Absolute Ethanol

-

Diethyl ether

-

Glacial Acetic Acid

-

Standard reflux apparatus, magnetic stirrer, and filtration equipment

Procedure:

-

Preparation of the Reaction Medium: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, prepare a solution of sodium ethoxide by either adding 21% NaOEt solution (25.5 mL, ~0.075 mol) to 100 mL of absolute ethanol or by carefully dissolving sodium metal (1.72 g, 0.075 mol) in 100 mL of absolute ethanol under an inert atmosphere.

-

Scientist's Note: Sodium ethoxide acts as a strong base required to deprotonate the aminoguanidine, activating it for nucleophilic attack. Pre-made solutions are often preferred for safety and convenience.

-

-

Addition of Reactants: To the stirred sodium ethoxide solution, add aminoguanidine hydrochloride (7.74 g, 0.07 mol). Stir for 15 minutes to allow for the formation of the free base. Subsequently, add ethyl 3-oxopentanoate (10.0 g, 0.069 mol) dropwise over 10 minutes.

-

Cyclocondensation Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy for the condensation and subsequent intramolecular cyclization (dehydration) to form the stable pyrimidine ring.[6]

-

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

-

Neutralization and Precipitation: Slowly neutralize the mixture by adding glacial acetic acid dropwise until the pH is approximately 7. A white or off-white precipitate will form.

-

Causality: The product is soluble as its sodium salt in the basic medium. Neutralization protonates the pyrimidinone nitrogen, causing it to precipitate out of the ethanol solution.

-

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water (3 x 30 mL) to remove salts and then with cold diethyl ether (2 x 20 mL) to remove any unreacted starting material and facilitate drying.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight. The expected yield is typically in the range of 70-85%.

Comprehensive Characterization

A multi-faceted characterization approach is essential to unambiguously confirm the structure, identity, and purity of the synthesized 6-ethyl-2-hydrazinopyrimidin-4(3H)-one.

Caption: Workflow for the comprehensive characterization of the final product.

NMR Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆, where the compound is soluble and exchangeable protons can be observed.

Protocol:

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of DMSO-d₆.

-

Experiments: Acquire ¹H NMR, ¹³C NMR, and optionally 2D correlation spectra (COSY, HSQC) for unambiguous assignments.

Expected ¹H NMR Spectrum (in DMSO-d₆): The spectrum should reveal characteristic signals corresponding to the ethyl group, the vinyl proton on the pyrimidine ring, and exchangeable protons from the hydrazino and amide groups.[7][8]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| -CH₂-CH₃ | ~1.10 | Triplet (t) | 3H | Coupled to the adjacent methylene group. |

| -CH₂ -CH₃ | ~2.35 | Quartet (q) | 2H | Coupled to the adjacent methyl group. |

| C₅-H | ~5.20 | Singlet (s) | 1H | Vinyl proton on the pyrimidine ring. |

| -NH-NH₂ | ~6.50 | Broad Singlet (br s) | 2H | Exchangeable with D₂O. |

| -NH -NH₂ | ~8.20 | Broad Singlet (br s) | 1H | Exchangeable with D₂O. |

| N₃-H | ~10.80 | Broad Singlet (br s) | 1H | Amide proton, exchangeable with D₂O. |

Expected ¹³C NMR Spectrum (in DMSO-d₆): The proton-decoupled ¹³C NMR spectrum will confirm the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -CH₂-C H₃ | ~12.5 |

| -C H₂-CH₃ | ~28.0 |

| C ₅ | ~95.0 |

| C ₆ | ~155.0 |

| C ₄ (C=O) | ~163.0 |

| C ₂ | ~168.0 |

Mass Spectrometry (MS)

MS provides crucial information about the molecular weight and fragmentation pattern, further confirming the compound's identity. Electron Ionization (EI) is a common method for such analyses.[9]

Protocol:

-

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.

-

Ionization Method: Electron Ionization (EI) at 70 eV.[9]

-

Analysis: Observe the molecular ion peak (M⁺) and characteristic fragment ions.

Expected Fragmentation Pattern: The molecular ion peak should be observed at m/z = 154, corresponding to the molecular weight of C₆H₁₀N₄O.[10] Key fragmentation pathways for pyrimidinones often involve the loss of small, stable molecules or radicals from the substituents and subsequent ring cleavage.[11][12]

| m/z | Proposed Fragment |

| 154 | [M]⁺ (Molecular Ion) |

| 139 | [M - CH₃]⁺ |

| 125 | [M - C₂H₅]⁺ |

| 111 | [M - HNCO]⁺ (Loss of isocyanic acid) |

| 83 | [C₄H₅N₂O]⁺ (Fragment from ring cleavage) |

digraph "MS_Fragmentation" { graph [nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#FEF7E0", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Nodes M [label="[M]⁺˙\nm/z = 154", color="#FBBC05", penwidth=2]; M_CH3 [label="[M-CH₃]⁺\nm/z = 139"]; M_C2H5 [label="[M-C₂H₅]⁺\nm/z = 125"]; M_HNCO [label="[M-HNCO]⁺˙\nm/z = 111"]; Fragment [label="[C₄H₅N₂O]⁺\nm/z = 83"];

// Edges M -> M_CH3 [label="- •CH₃"]; M -> M_C2H5 [label="- •C₂H₅"]; M -> M_HNCO [label="- HNCO"]; M_C2H5 -> Fragment [label="- N₂H₂"]; }

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrimidine - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 6-ethyl-2-hydrazinopyrimidin-4(3{H})-one|BLD Pharm [bldpharm.com]

- 11. article.sapub.org [article.sapub.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Ethyl-2-hydrazinyl-4(3H)-pyrimidinone (CAS Number: 1899-60-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethyl-2-hydrazinyl-4(3H)-pyrimidinone, identified by the CAS number 1899-60-1, is a heterocyclic organic compound belonging to the pyrimidinone class. The structure of this molecule, featuring a pyrimidinone core substituted with an ethyl group and a reactive hydrazinyl moiety, positions it as a valuable building block in medicinal chemistry and synthetic organic chemistry. The pyrimidine scaffold is a fundamental component of nucleobases and is prevalent in a wide array of pharmacologically active compounds, exhibiting antimicrobial, antiviral, and antitumor properties.[1][2] The presence of a hydrazinyl group further enhances its synthetic versatility, allowing for the construction of more complex molecular architectures through reactions like hydrazone formation.[1] This guide provides a comprehensive overview of the known properties, structure, and potential applications of 6-Ethyl-2-hydrazinyl-4(3H)-pyrimidinone, with a focus on its relevance to drug discovery and development.

Chemical Properties and Structure

Physicochemical Data

While extensive experimental data for 6-Ethyl-2-hydrazinyl-4(3H)-pyrimidinone is not widely available in peer-reviewed literature, key properties can be compiled from chemical supplier databases and computational predictions.

| Property | Value | Source |

| CAS Number | 1899-60-1 | [3] |

| Molecular Formula | C₆H₁₀N₄O | [1] |

| Molecular Weight | 154.17 g/mol | [4] |

| IUPAC Name | 6-ethyl-2-hydrazinylpyrimidin-4(3H)-one | [5] |

| Synonyms | 4(3H)-Pyrimidinone, 6-ethyl-2-hydrazinyl-; 4-Pyrimidinol, 6-ethyl-2-hydrazino- | [1] |

| Canonical SMILES | CCC1=CC(=O)NC(=N1)NN | [4] |

| InChI Key | WPIOYZBFXCKCMM-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 79.5 Ų | [4] |

| Hydrogen Bond Donor Count | 3 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 2 | [4] |

Structural Elucidation

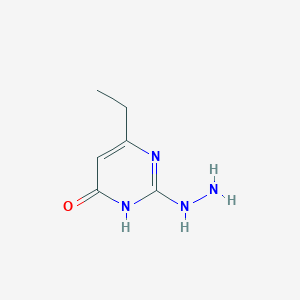

The structure of 6-Ethyl-2-hydrazinyl-4(3H)-pyrimidinone is characterized by a dihydropyrimidinone ring. This core structure is a six-membered heterocycle with two nitrogen atoms. An ethyl group is attached at the 6-position, and a hydrazinyl (-NHNH₂) group is at the 2-position. The presence of the carbonyl group and the endocyclic double bond suggests that the molecule exists in a tautomeric equilibrium, predominantly in the keto form as depicted.

Caption: 2D Structure of 6-Ethyl-2-hydrazinyl-4(3H)-pyrimidinone.

Synthesis and Reactivity

Synthetic Pathways

A plausible synthetic workflow is outlined below:

Caption: Plausible synthetic workflow for 6-Ethyl-2-hydrazinyl-4(3H)-pyrimidinone.

-

Cyclocondensation: The synthesis would likely begin with a cyclocondensation reaction between a β-keto ester, such as ethyl 3-oxopentanoate, and thiourea to form the pyrimidinone ring, yielding 6-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.

-

Hydrazinolysis: The resulting 2-thioxopyrimidinone can then be treated with hydrazine hydrate. The hydrazinyl group displaces the thioxo group to yield the final product, 6-Ethyl-2-hydrazinyl-4(3H)-pyrimidinone.[6] Alternatively, the thioxo group could first be alkylated (e.g., with an ethyl iodide) to form a more reactive 2-(ethylthio)pyrimidinone intermediate before reaction with hydrazine hydrate.[6]

Chemical Reactivity

The chemical reactivity of 6-Ethyl-2-hydrazinyl-4(3H)-pyrimidinone is dominated by the nucleophilic character of the hydrazinyl group. This moiety can readily react with aldehydes and ketones to form stable hydrazone derivatives.[7] This reactivity is of significant interest in drug development, as it allows for the facile introduction of various substituents and the construction of larger, more complex molecules with potentially enhanced biological activity. The pyrimidinone ring itself can also undergo various chemical transformations, although the hydrazinyl group is typically the more reactive site for nucleophilic attack.

Applications in Drug Discovery and Development

The pyrimidine core is a well-established pharmacophore, and its derivatives are known to possess a broad spectrum of biological activities, including antimicrobial and anticancer effects.[2][8] The hydrazinyl-substituted pyrimidinones, in particular, serve as versatile intermediates for the synthesis of a variety of heterocyclic systems with potential therapeutic applications.

Potential Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the antimicrobial and antifungal properties of pyrimidine and hydrazone derivatives. The combination of these two pharmacophores in 6-Ethyl-2-hydrazinyl-4(3H)-pyrimidinone suggests its potential as a lead compound for the development of novel antimicrobial agents. The hydrazinyl group can be derivatized to generate a library of hydrazones, which can then be screened for activity against various bacterial and fungal strains.[9]

Potential Antitumor Activity

Pyrimidine derivatives are a cornerstone of cancer chemotherapy, with compounds like 5-fluorouracil being widely used. The general class of pyrimidinones has been investigated for antitumor properties.[8][10][11] The ability to synthesize a diverse range of derivatives from 6-Ethyl-2-hydrazinyl-4(3H)-pyrimidinone makes it an attractive starting point for the discovery of new anticancer agents. For instance, the synthesis of novel pyrazolo[3,4-d]pyrimidines, which have shown potent anticancer activity, often involves hydrazinyl-pyrimidine intermediates.[12]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the vinyl proton on the pyrimidine ring, and exchangeable signals for the NH and NH₂ protons of the pyrimidinone ring and the hydrazinyl group, respectively.[13][14]

-

¹³C NMR: The carbon NMR spectrum would display signals for the two carbons of the ethyl group, the carbonyl carbon, and the carbons of the pyrimidine ring.[13][14]

-

IR Spectroscopy: The infrared spectrum would likely show characteristic absorption bands for N-H stretching (of both the ring and the hydrazinyl group), C=O stretching of the pyrimidinone, and C=C and C=N stretching of the heterocyclic ring.[14][15]

-

Mass Spectrometry: The mass spectrum under electron ionization (EI-MS) would be expected to show a molecular ion peak corresponding to its molecular weight (154.17 g/mol ). Fragmentation patterns would likely involve the loss of small neutral molecules or radicals from the ethyl and hydrazinyl substituents, followed by cleavage of the pyrimidine ring.[1][4][16]

Safety and Handling

Detailed toxicological data for 6-Ethyl-2-hydrazinyl-4(3H)-pyrimidinone are not available. However, based on safety data for related compounds, it should be handled with care in a laboratory setting. Standard safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

Conclusion

6-Ethyl-2-hydrazinyl-4(3H)-pyrimidinone (CAS 1899-60-1) is a pyrimidinone derivative with significant potential as a versatile building block in medicinal chemistry. Its structure, combining the pharmacologically relevant pyrimidinone core with a reactive hydrazinyl group, makes it a valuable precursor for the synthesis of novel compounds with potential antimicrobial and antitumor activities. While specific experimental data for this compound are limited, its synthetic utility and the established biological importance of its constituent moieties warrant further investigation by researchers in the field of drug discovery and development.

References

- Attaby, F. A., Eldin, S. M., & Hanafi, E. A. (1997). Reactions of pyrimidinonethione derivatives: Synthesis of 2-hydrazinopyrimidin-4-one, pyrimido[1,2-a]-1,2,4-triazine, triazolo-[1,2-a]pyrimidine, 2-(1-pyrazolo)pyrimidine and 2-arylhydrazonopyrimidine derivatives. Archives of Pharmacal Research, 20(6), 620–628.

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Khatun, N., et al. (2023). Exploring the Antimicrobial Potential of Pyrimidine and Hydrazone Derivatives: A Comprehensive Review.

-

Royal Society of Chemistry. (2019). Supporting Information: Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. Retrieved from [Link]

- Patel, K. L., & Bodar, N. P. (2023). Antimicrobial evaluation of substituted-benzoyl hydrazino pyrimidines. World Journal of Advanced Research and Reviews, 19(3), 1163-1169.

- Kaplancıklı, Z. A., et al. (2013). Synthesis and Antimicrobial Activity of New Pyrimidine-Hydrazones. Letters in Drug Design & Discovery, 10(1), 76-81.

- Abdel-Wahab, B. F., et al. (2021). Pyrazole Bearing Pyrimidine Analogues as the Privileged Scaffolds in Antimicrobial Drug Discovery: A Review. Molecules, 26(16), 4994.

- El-Gohary, N. S., & Shaaban, M. R. (2018). Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. Journal of Chemistry, 2018, 9340281.

- Sharma, V., & Kumar, P. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of Pharmaceutical Sciences and Research, 3(8), 2626-2630.

- Bakhale, S. C., & Tiwari, P. (2025). Synthesis, Characterization and Antimicrobial Evaluation of Aromatic Aldehyde Derivatives of 4-Hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine. Asian Journal of Chemistry, 37(1), 355-360.

- Al-Adiwish, W. M., et al. (2019). The reported reactions of hydrazine hydrate with pyrimidines.

- Ali, T. E., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4976.

- El-Sayed, N. N. E., & El-Gohary, N. S. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(3), 285-304.

- Srivastav, S., et al. (2015). Biologically active Pyrimidine Hydrazones. Asian Journal of Pharmaceutical Research, 5(3), 162-165.

- Ghorab, M. M., et al. (2009). Transformation of oxygen-bridged pyrimidines with nitrogen nucleophiles and characterization of resulting products. Arkivoc, 2009(10), 79-86.

-

Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Retrieved from [Link]

- Al-Masoudi, N. A., & Al-Soud, Y. A. (2020). Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. Iraqi Journal of Science, 61(1), 133-140.

- Mao, W., et al. (2022). Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. Bioorganic & Medicinal Chemistry Letters, 74, 128905.

- Kumar, S., et al. (2017). Crystal structure of (E)-4-hydroxy-6-methyl-3-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}-2H-pyran-2-one.

- Safina, A. G., et al. (2022). CK2 Inhibition and Antitumor Activity of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines. Molecules, 27(16), 5275.

- Mladenova, R., et al. (2016). Synthesis, anticancer activity and photostability of novel 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones. European Journal of Medicinal Chemistry, 123, 356-368.

- Gong, P., et al. (2014). Design and synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines as potential antitumor agents. European Journal of Medicinal Chemistry, 81, 1-13.

- Ghorab, M. M., et al. (2015).

- Al-Ghorbani, M., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. European Journal of Medicinal Chemistry, 238, 114467.

-

PubChem. (n.d.). 6-ethyl-2-(2-pyridinyl)thieno[2,3-d]pyrimidin-4(3H)-one. Retrieved from [Link]

- Sullivan, G., et al. (2023). RIFM fragrance ingredient safety assessment, 3-ethyl-2,6-dimethylpyrazine, CAS Registry Number 13925-07-0. Food and Chemical Toxicology, 181, 114088.

Sources

- 1. article.sapub.org [article.sapub.org]

- 2. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 3. 1899-60-1|6-Ethyl-2-hydrazinylpyrimidin-4(3H)-one|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 6-ethyl-2-hydrazinopyrimidin-4(3{H})-one|BLD Pharm [bldpharm.com]

- 6. Reactions of pyrimidinonethione derivatives: Synthesis of 2-hydrazinopyrimidin-4-one, pyrimido[1,2-a]-1,2,4-triazine, triazolo-[1,2-a]pyrimidine, 2-(1-pyrazolo)pyrimidine and 2-arylhydrazonopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. asianjpr.com [asianjpr.com]

- 8. CK2 Inhibition and Antitumor Activity of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. Synthesis, anticancer activity and photostability of novel 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Crystal structure of (E)-4-hydroxy-6-methyl-3-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}-2H-pyran-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 6-ethyl-2-hydrazinopyrimidin-4(3H)-one: Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary: This document provides an in-depth technical overview of 6-ethyl-2-hydrazinopyrimidin-4(3H)-one, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The guide details its fundamental physicochemical properties, proposes a robust and logical synthetic pathway with detailed protocols, and explores its potential as a versatile scaffold for the synthesis of novel therapeutic agents. The presence of both a pyrimidinone core—a privileged structure in pharmacology—and a reactive hydrazino moiety makes this compound a valuable building block for creating diverse chemical libraries aimed at various biological targets.

Physicochemical Properties and Structural Analysis

6-ethyl-2-hydrazinopyrimidin-4(3H)-one is a substituted pyrimidinone derivative. The core structure consists of a six-membered dihydropyrimidine ring, which is known to be a key pharmacophore in a wide range of biologically active molecules. The ethyl group at the C6 position influences lipophilicity, while the hydrazino group at the C2 position serves as a highly reactive nucleophilic handle, crucial for subsequent chemical modifications.

Table 1: Core Physicochemical Data for 6-ethyl-2-hydrazinopyrimidin-4(3H)-one

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₄O | [1] |

| Molecular Weight | 154.17 g/mol | [1] |

| SMILES Code | CCC1=CC(=O)NC(NN)=N1 | [1] |

| IUPAC Name | 6-ethyl-2-hydrazinylpyrimidin-4(3H)-one |

The tautomeric nature of the pyrimidinone ring and the basicity of the hydrazino group are defining features of its chemical behavior. These properties are fundamental to understanding its reactivity and potential interactions with biological macromolecules.

Synthesis and Mechanistic Insights

Proposed Synthetic Workflow

The synthesis is logically divided into the formation of a 2-mercaptopyrimidine intermediate, followed by a nucleophilic substitution to introduce the hydrazino group. This approach is favored for its high yields and the reliability of each transformation.

Sources

"potential biological activity of 2-hydrazinopyrimidine derivatives"

An In-Depth Technical Guide to the Potential Biological Activity of 2-Hydrazinopyrimidine Derivatives

Authored by: Gemini, Senior Application Scientist

Preamble: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for essential biomolecules like the nucleobases thymine, cytosine, and uracil. This inherent biocompatibility has made it a "privileged scaffold" in drug design, with numerous pyrimidine-containing drugs approved for therapeutic use.[1][2] The introduction of a hydrazino (-NHNH₂) moiety at the 2-position of the pyrimidine ring creates the 2-hydrazinopyrimidine scaffold, a versatile and highly reactive intermediate. This functional group serves as a powerful handle for synthetic elaboration, enabling the generation of diverse molecular libraries. More importantly, the hydrazone linkage (C=N-NH) that is often formed from this moiety is a key pharmacophore known to engage with a variety of biological targets, conferring a broad spectrum of pharmacological activities.[3][4][5][6]

This technical guide provides an in-depth exploration of the significant biological activities reported for 2-hydrazinopyrimidine derivatives. We will delve into their anticancer, antimicrobial, and anti-inflammatory potential, moving beyond a simple recitation of findings to explain the mechanistic rationale and present the experimental workflows used to validate these activities.

Part 1: Synthesis of the 2-Hydrazinopyrimidine Core

The principal and most direct route to synthesizing the 2-hydrazinopyrimidine core involves the nucleophilic substitution of a suitable leaving group at the C2 position of the pyrimidine ring with hydrazine hydrate. Typically, a 2-halopyrimidine (most commonly, 2-chloropyrimidine) serves as the starting material. The reaction, known as hydrazinolysis, is generally conducted in an alcoholic solvent like ethanol and may be performed at reflux to drive the reaction to completion.[7][8][9]

This foundational reaction allows for the creation of a key intermediate which can then be further derivatized, often by condensation with various aldehydes or ketones to form a wide array of hydrazone derivatives.[3][10]

Experimental Protocol: General Synthesis of a 2-Hydrazinopyrimidine Derivative

-

Reaction Setup: To a solution of the starting 2-chloropyrimidine derivative (1.0 eq) in absolute ethanol (10 mL/mmol), add hydrazine hydrate (2.0-3.0 eq).

-

Reaction Conditions: Equip the reaction flask with a reflux condenser and heat the mixture to reflux (approximately 78°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Reduce the solvent volume under reduced pressure. The resulting precipitate is typically collected by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol or diethyl ether to remove residual impurities. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) to yield the pure 2-hydrazinopyrimidine product.

-

Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy.[7]

Visualization: Synthetic Workflow

Caption: General synthesis of 2-hydrazinopyrimidine derivatives.

Part 2: Anticancer Activity

The development of novel anticancer agents remains a paramount challenge in medicinal chemistry. 2-Hydrazinopyrimidine derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic and antiproliferative effects across a wide range of human cancer cell lines, including breast (MCF-7), lung (A549), leukemia (CCRF-CEM), and thyroid (TPC-1) cancers.[3][10][11] Their mechanism of action is often multifaceted, targeting key pathways involved in cancer cell proliferation and survival.

Mechanisms of Anticancer Action

A. Kinase Inhibition

Many signaling pathways that are constitutively active in cancer cells are driven by protein kinases. The 2,4-diaminopyrimidine scaffold, a close structural relative, is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors.[2][3] Derivatives of 2-hydrazinopyrimidine can adopt similar conformations, enabling them to compete with ATP for the active site of kinases.

A notable target is Focal Adhesion Kinase (FAK) , a non-receptor tyrosine kinase that is overexpressed in many tumors and plays a critical role in cell proliferation, migration, and survival. Certain 2,4-diarylaminopyrimidine hydrazone derivatives have been identified as potent FAK inhibitors, with IC₅₀ values in the nanomolar range.[3] Inhibition of FAK disrupts downstream signaling, leading to reduced cell motility and induction of apoptosis.[3]

B. Induction of Apoptosis and Cell Cycle Arrest

A hallmark of effective chemotherapy is the ability to induce programmed cell death (apoptosis) in cancer cells. Studies have shown that 2-hydrazinopyrimidine derivatives can significantly increase the population of apoptotic cells, often outperforming standard drugs like doxorubicin.[10] This is frequently accompanied by cell cycle arrest, where the compounds halt the progression of cancer cells through the cell cycle, typically at the G0/G1 or G1 phase.[12][13] This prevents the cells from entering the S (synthesis) phase, thereby inhibiting DNA replication and proliferation.[10][12]

C. Topoisomerase Inhibition and DNA Intercalation

DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication and transcription. Their inhibition leads to DNA strand breaks and cell death, a mechanism exploited by several established anticancer drugs.[12] Some 2-hydrazinopyrimidine derivatives are hypothesized to exert their anticancer effects by inhibiting topoisomerase II and/or by intercalating directly into the DNA helix, disrupting its structure and function.[10][14]

Visualization: FAK Signaling Pathway Inhibition

Caption: Inhibition of the FAK signaling pathway by a derivative.

In Vitro Evaluation of Anticancer Activity

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[15][16]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 4 × 10³ to 5 × 10³ cells per well and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

Compound Treatment: Prepare serial dilutions of the 2-hydrazinopyrimidine derivatives in the appropriate cell culture medium. Replace the old medium with medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a specified period, typically 48-72 hours.[15]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

-

Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[11]

Data Summary: Anticancer Activity

| Compound Class | Cancer Cell Line | Activity Metric | Result | Reference |

| 2,4-diarylaminopyrimidine hydrazone | TPC-1 (Thyroid) | IC₅₀ | 0.113 µM | [3] |

| Thieno[2,3-d]pyrimidine derivative | MCF-7 (Breast) | IC₅₀ | 22.12 µM | [11] |

| Pyrimidine-hydrazone hybrid | A549 (Lung) | Apoptosis | >70% at 10 µM | [10] |

| Quinoline Hydrazide | SH-SY5Y (Neuroblastoma) | Cell Viability Reduction | 82% | [13] |

Part 3: Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a grave threat to global health, necessitating the discovery of new antimicrobial agents.[1] Hydrazone derivatives have long been recognized for their antimicrobial properties, and those incorporating a pyrimidine ring are of particular interest.[1][5][17] These compounds have demonstrated broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[7][18]

Mechanism of Antimicrobial Action

The precise mechanisms are varied, but it is believed that the lipophilic nature of many hydrazone derivatives facilitates their transport across the microbial cell membrane. Once inside, they can interfere with essential cellular processes. The azometine (-N=CH-) group is crucial for their biological activity, potentially acting by inhibiting enzyme synthesis or function, chelating trace elements vital for microbial growth, or disrupting protein synthesis.[6]

In Vitro Evaluation of Antimicrobial Activity

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a gold-standard technique for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20][21]

-

Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth). Concentrations may range from 512 µg/mL down to 1 µg/mL.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[19][20]

Visualization: MIC Determination Workflow

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Data Summary: Antimicrobial Activity

| Compound Class | Microorganism | Activity Metric | Result (µg/mL) | Reference |

| Pyrazoline/Hydrazone Derivative | S. aureus (Gram +) | MIC | 64 | [18] |

| Pyrazoline/Hydrazone Derivative | E. faecalis (Gram +) | MIC | 32 | [18] |

| Pyrazoline/Hydrazone Derivative | P. aeruginosa (Gram -) | MIC | 64 | [18] |

| 4-amino-6-aryl-2-hydrazinopyrimidine | C. albicans (Fungus) | MIC | - (Strong activity noted) | [7] |

Part 4: Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used but can have significant side effects. The search for new anti-inflammatory agents is ongoing, and hydrazone derivatives have shown considerable promise.[4][6][22] Pyrimidine derivatives have also been reported to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators like cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[23][24]

Mechanism of Anti-inflammatory Action

The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit the production of inflammatory mediators. This can occur through several mechanisms:

-

Inhibition of COX enzymes: Similar to traditional NSAIDs, some derivatives can inhibit COX-1 and/or COX-2, reducing the synthesis of prostaglandins.[23]

-

Reduction of Pro-inflammatory Cytokines: Certain hydrazide derivatives have been shown to reduce the production of key cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in stimulated immune cells.[24]

-

Membrane Stabilization: The ability to stabilize red blood cell membranes against hypotonicity-induced hemolysis is used as an in vitro measure of anti-inflammatory activity, as the RBC membrane is analogous to the lysosomal membrane, which releases inflammatory mediators when ruptured.[7]

In Vivo Evaluation of Anti-inflammatory Activity

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used in vivo model for evaluating the efficacy of acute anti-inflammatory agents.[25][26][27]

-

Animal Acclimatization: Use Wistar albino rats (150-200g). Acclimatize the animals for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow access to water.

-

Grouping and Dosing: Divide the rats into groups (n=4-6):

-

Group 1 (Control): Receives the vehicle (e.g., 1% w/v distilled water).

-

Group 2 (Standard): Receives a standard anti-inflammatory drug (e.g., Diclofenac, 10 mg/kg, intraperitoneally).[28]

-

Group 3+ (Test): Receives the test compounds at various doses, typically administered orally.

-

-

Edema Induction: One hour after administering the drugs, inject 0.1 mL of 1% w/v carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement: Measure the paw volume immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.[22]

Data Summary: Anti-inflammatory Activity

| Compound Class | Assay | Result | Reference |

| Pyridazinone Hydrazone | Carrageenan-induced paw edema | Potent activity, comparable to Indomethacin | [22] |

| Phthalic Anhydride Hydrazide | Carrageenan-induced paw edema | 64.0% inhibition (vs. 68.0% for Diclofenac) | [22] |

| Pyrimidine Derivative | COX-2 Inhibition | IC₅₀ = 0.04 µM (vs. 0.04 µM for Celecoxib) | [23] |

| Hydrazide Derivative | TNF-α production inhibition | 57% inhibition at 10 µg/mL | [24] |

Conclusion and Future Perspectives

The 2-hydrazinopyrimidine scaffold is a chemically tractable and biologically significant platform for the development of new therapeutic agents. The derivatives synthesized from this core exhibit a remarkable breadth of activity, with compelling evidence supporting their potential as anticancer, antimicrobial, and anti-inflammatory drugs. The presence of the hydrazone moiety is critical, serving as a versatile pharmacophore that can be tailored to achieve desired biological outcomes.

Future research should focus on elucidating the precise molecular targets for each class of activity through advanced techniques like proteomics and crystallography. Structure-activity relationship (SAR) studies will be vital to optimize potency and selectivity while minimizing off-target effects and toxicity. Given the multifaceted nature of their mechanisms, particularly in cancer, exploring these derivatives in combination therapies could unlock synergistic effects and overcome drug resistance. The continued exploration of 2-hydrazinopyrimidine chemistry holds significant promise for addressing unmet needs in human medicine.

References

- In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (n.d.). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDrZAFelMSJk4ny-kKz2nlYyLI_gnQLTmhPSmnHBGjQGkxRxF17cLdPdVwOih6yoncnSk_gzZoW5kYD9EVfXAASkRto4lfzaCd75v8CbVREqxF1YUd79Mm5v0Vd4D1Y4AShKTPpdUMO1tuIis=]

- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). Dove Press. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGU0eOyoEfIQBxXN_SV6G10DyL3SKAMJ34Oly8X86Q1XTvHkxbVBVYd07wQYqrA3KmS3gIm3OXy8wIMINMrWBNGYGiAhZ8w-P4XQFgXWOCVwGQPCmTZ62H9Sxih1FNC6ZsZCrzRorDn_XvuEmEdwUblPYYfhlJn89da]

- In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. (2021). Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzN1wBUHTXwCWq84lrIySnwcG3qrZI90pncRqr8f9_gStSrd-UVqpaTmb6VPPvNAuwmAt-k8V_hzBtEnMIT4jX0ACeh59o7FOokNe7URPwedg4gPfkKAsD-s1JrqBsXAtY9GMU2LoxmYPfHiaZZoG6wb7uyEDw_pgG2aJrbzsmC7-PlmffifPfDjvO5eRV_fmgn-BODERsxnNhp5iKne6Q4HqmfEAHbmfzIqE7z-nr8ZgXxYa5lBkp96AsPKNinB4aBBxDXhoMiis=]

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH (World Organisation for Animal Health). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGBMV1bSam6XVF0tXd9FV5B3y9QpLrJOBX3QGQ6R42L6eciarvg0GTo9LyoiUAp4HMzO9BV1alwukL9L5PQffYRcBVrgTtuIltSkAjtHes9ubc46Qky54m0n_kOPhpU-y6jrbxNa8CXsCF0jeWTIvm4-Fl3oFyx9ySDPWdmbt0jqzVoqe3lAUnSVsPJpzwzR3XCedkfc2mnrlpmXYWKvw=]

- Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4Q4M3R9CbyozcSvqfd116eAQUrKo_7Cc3sst8I1F5aR1CE372Kq0wBKginfBmVVXrNllIVcrzd0DFATiPUBhIxtctXFMd2hzt92ZMRbOATkQrSmXI-lcXDkjurAbtge98SXYaonc9t3E0WKRX0dxRHooad2fCsHCcJqePdbsHx8IgkIRtyQCW3vQsFSTQGHnXh-wiWlQ-awgvUtc9u56gNN3qJWmhlGi8ZbbSKb5yZqWW_UheJg1qEwYgY8xiFqOnTboiXKcTcr5fjsYSzf95cgwk1hFs3AjZaHRLuFLErNJQb86GDDdW_l6tJjkdnCa4tX5L-86DQOy7uAb8I3uDxvfC7v4584dhMkzsuxgNICKSpxQLB1hsC2J]

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDtEZ-eNGUdgXZFzRvOgphlbXJp13QqMIa2bPu8-2N9qmMi4xrbkbZT8TxByshlytU8myNpbS1IwAXB10oYjaD-zkBmky3-KPuWRKtCRtr1iWGeXn54fJN4B_AsluWDiUGZg==]

- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). ijpsr.com. [https://vertexaisearch.cloud.google.

- Susceptibility Testing. (n.d.). MSD Manual Professional Edition. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFESbFxqTNsTa_ixn21J3zxqnyjjpghsI1YOXG_8AVe1-_rHw6qWecHZQL1lfsnnZZaidPNQNHI0Csl7iOsCMls9-fgi2a3SQcnfIqkjrs6gklaFI2H5vurl7BVAkFwZpcHWO8Y-42RekLdl0U3jLee3A9uogPntdVrMTAHWCpAYvUsEhorx-YgBs7Ju_P97LWQxi9KycvN3HF-mYDruAqIKhXnMQqsxwfzXPNU8dkmGQwtqwScaJSc]

- New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. (2023). Sygnature Discovery. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHa_2b0vAWB888Cz8mzNZ5r1Dv8FYmq37jIwpa2BR9kcRW5EyN33caRVmUAE3iXKyXgRQ7eALj5r1fm3m3NPxs1w8FwWfjvn4rFiZg8yMNVZq8KsNxLmPVhl07xx64icl2ftRmpk_qfohiuyvb9y1E_z_TF7JLbRQ6z-_yz3EzJwAJBx4JGgS42fAvhHgwAettXcQK9gD2Ot8BUcye1PxXh5Wc8EyR358KPY5G70P9Df0VKRsBk3bD2L3FxPRNBCzF9iecFIZ-ljP8070yaAFxw7b3it_Ad]

- In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9fhNckFy7k1HF62IOgzlwpZAQKBFd_BVKCk6kxhfqdofKKtztsx24ZN5z14kPrZeNAOZfOD3JdQLW5epFMQ8xI67UMY85u3kd654wkC_gKdTY9Un8sVlUAcBXann7hl6DADNo]

- In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (2019). SciELO. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwlCRmlXtWucCuoedVyam3k_GK5a8HLYxKYs7FSsErBtDkqLdfArnF109o9vFWhbkCSlF06f5GcWsNKtUhX8inZAYwg5uGA9_UaWP9UbZvFjgCIFy-KvKK1fhN8UYCIsrpffUsKyvKaO-5KWTX4Zb5d_nFg79vHcgxnGgL2v5Tu6nhVgnN]

- New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). International Institute of Anticancer Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9FzTH5LifCHZHqgJLw_erTE9pnagM17aIpmle-WXFvFw5vV5QglkvxuGT785Vi4XXpmq8bQa30Zbd3w9WesNQJbxj0QE-vxq4G5k4wmGafmwCYj5T2dFjFuGEHrb56nOseoNmZjGHmRP4SvERbm-FvHZ3pOZHthdibA==]

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcvHSn7QatDuGtg2Bm7prDfODbY-K475LN0OG7KBaz5LbJnhN9sVVKacpV4cS2ZItcIrgnzA3qPdh82igrjPVMDB5vesopYlmYxU5zV3G8Ijf6yHr2x7IrgYB_Omk9sTHjpG1-hJJ8Pkm3SZ8=]

- In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtCfwBOAWckWVx-99ccMpeDSbGCaAVoochAaftB6xfDCKjWZJKR7A8W4rv8grgb96qQK-PP0AUNGsiFAOlMPPVQup4sWPt9rJO-SU1IPkrjlFbSUacOmqKLJbq3RpH3-uEmIAjy54vMH9AsDU=]

- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2025). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExlDmRCn-JYmOEq8ICIhUoSmwX1vP3LGcmXG4ybTpxCNvljyJvltrnY6T6MtxUzxc4tB4Qkp92UeWwn-zB9vWOIOnx8kyaZxrIZ4QptDcevuFwDbLXC2k0YVhDWntmSy6DCsEFshnCIXY4RBsa]

- Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. (2024). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjacXhzqYr-LVB85VAunbvFp1MB7XniwDgpYevaYKvNN1uehO8eXV698cdwkDq7kssI1Q8l1r8B6kmzoeycb68l8EoxVUWPeUZUkY_-OtRLbf4JUTpukJ6E3psEPDb1Cs5Nolt1pPmBT7R0qZJ]

- Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. (n.d.). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGt4zrNsSjyx1j_4xBJmFTVS6lC2wuDwlaA4WCleMfHNu2Sw2eEdmaSDxfbWbB_9TqsnCV8Kl4A_qbbV-acZdEpUOS23z8EnzpVMspX6wNuCL-NuO_EM6lhISQuh6rBN1d5ktc=]

- (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2022). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSlITawLLjR7TaSaVZxQke_SKLI5zzItQWo7YtBVM0fuLQhZF3P5FLuHHMGoYSQEYoY_MnC479CjgecjaoqxfsJixubjgnJe23YHDd6nm_VT7xra969OIdZceR_zh-vVnoeBOp-2-hyqXYfJQukMMLln4XWvXGmYyVXL1B9YCsuP__ScLSW6rHDDtd8D7_pp8B19HlFxjJKfJZaL12FVst]

- Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative. (2025). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1hgxb26iQR2vpy9eRqrdHzSdDZculJDKQtc370f54VFjsYqbBrarESr1hPup88xr8KeajTXRBt3oZqERFR8NbfoZ0UY5JNx0VA0E4atKaXz2QOrP3sTZtTc0eA_b93kSqRxOhh8IkhyGBJ_aEGDNsQC-gpPYcpYkYzAZWF3e9-cWAKI4ilEde3syFRVrz49nmFHvKNuqtEd3krXS5WE3c4URTzToYEqTR]

- 2-Hydrazinopyrimidine | CAS 7504-94-1. (n.d.). Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmX12almcKPpzOR9mwVC07vLvQtKNGTqSE7_LVewXAsZ2mCtJTdJySc0t3hdZmNyzbkyPw11Q-Tf64eEWHCwnAMlA5FVmPv3KT95A-ehOXNjWwEEjV8QJd73QcjacjpZXmXk8uf4E2]

- Exploring the Antimicrobial Potential of Pyrimidine and Hydrazone Derivatives: A Comprehensive Review. (n.d.). Frontiers in Health Informatics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMMPrvrt425FjqqSbheIVMbyYzixfibEJ73aBC8eqlC-IIA6aO11J3dGjCOrdsRWVJS0yUkJQWlKvLc7aw2ijDdlOV3QLZJImgF5IE4vsybhMHEAl7SoTgLrhF_YDIwTxtXBORRsqIcqbkY2U32VllEg3U9ie3g-VlSGO2qVCeKZQ0rP61sBsxnqUhHg==]

- Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (2020). Journal of Health Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1ZxtANoqq72u_obSFDXDgAYwmjvODiqEHTe6anLNxtXUSqcRK_xF2pDcOygyI2DNtKYK4GSDv_lRuOFLobLmGHNNJ1XwknBmwgCa1SuyQyKHtaDmFdHdpArB6KYJYAaA0IYBXEfR5FBXPuNSgcwv941J6BhNnvJHMJ79RyVPg4h1rCzwqz4xmyYQhZl1CXXTVdajThfudFFdkXWS1Th1GuCqo9UnPOP396JVSMfHuo3i78Cuu]

- Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine. (n.d.). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_pxbH2MLoDQuofxwI_vGuTw0pmOESyboJh-xigHllu7I9HzSPRGIbjqNL-s1085uwLbS_dVD9RkDXAEfCPQ38WTJvR8BacdpzKohHpHmRsFlkKfxfcjB7gl1K9u3l2efUFyY5]

- Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. (n.d.). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3EJuVB2XN943t5TiL5WERVsqfBEs9S_jwPU40zwypy6l_qCLX8NhEwLKkKd-ATdP8G1U5Gzy_2PfgiKEoxx7NQxEXQTf6KC8zy0W2nw3d77mmdoIzBMCtvmw3As1IUwtYjnrfe9zzYyW9a8M=]

- Exploring the Antimicrobial Potential of Pyrimidine and Hydrazone Derivatives: A Comprehensive Review. (2024). Frontiers in Health Informatics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpWjo_rzvhkfTcMQe2IKSUHdpM-MGTYUgTPagp8mzA2MLgniWru8l-gO5WniZrnjrIot94LMy9M_kptNIq5_MmOZFm6KTC8QC-eMpE5NfEmZ1GuuKPYaNhoW-wKOVRiuqRH2zwiMKKh2iPX8BNZdG8Q93ui-MPyjOCaG_bfx5E]

- Synthesis process of 2-hydrazinopyridine derivative. (n.d.). Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBqpRixrpndKy8Tzal_YOAZNlfrdtdzrtefzo2hfFQ9bXRUi2T4f9TbWo203aC_w2Iq9Jt1Q8BDHulf9x-KSd6Xg6ZYePbBSZzhAdZ6Xg00MUR3fMo7rKCLUFQOAp6f-_t7QGb5I7T9Ja9eZI=]

- Synthetic process for 2-hydrazinylpyridine derivative. (n.d.). Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMVZ5-2ScRp7tvD79stHlA0fWWNV1N7Z9e2TT4gek8uhPray8xQULhTRuo69XIYky7Pw-pGIhktshCweVYhKCp2NuG0C2cDV-g6RzggK9qfpf2Tp3G586YLXwfofB7PblNEfCPYbZ0mXt5Nac=]

- Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (2020). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzcxgMruDnEzs3Wi7Y5KZg9ki5guySgLYhEZb0LV3SyDm9G8APNd1WqevWz_yPnQUTod9mAdz1lo6Bazs_OVGYFl2LjQPz4tQN-ZUiSHrU5hDGYj6uUqw_RgmrSNL4nh9haybHm0agzFKh0YA=]

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzTzdpNIzdNCSsY1_a31ImUuxHuKygiHhRMsKQooecd8SQUdD9BqfRRypBMUaQjdHDgebwr36jYpZwA4ZnH1l6USWGF2kYhHqD4uvNXiCbWZhBVpXlfav-WHU-xBZ9aZ8yGFl0otYeio8B1gY=]

- Biological Activities of Hydrazone Derivatives. (n.d.). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMxVQapUSaOXszluPbFklsWlF7a-qJwsLq9nllLa8xf9D6cPw7SHm6RjJsxMRdMoVl_gr2_xKOky__JkE1Zr6-lCUm0KBUT-qcF2ovIDNH8KsbhBIxbPJNBJOUWhZV4Al7B0dH72RaACgOY18=]

- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuZvVNsDZbCD5HDKxKwVzkdUhjr5pwVNNheaqYenglRNYsFN2bHvH7QRmIfwllhocZhi75uaklFY6pJrw_v8017f6PSlH_L3IM4Qf5Wu9QddaBJSu0DPTGg7pfARB2YnbnsGFz8rQecIMGJ2A=]

- A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. (n.d.). Hygeia Journal for Drugs and Medicines. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrJArC9R7mavmomUrNQmOCfo9t2ZY5xAXQj66CZXR0mPYT1V4hGGc8SVAZpw9b2cmDvu2B9j0iwOqSEYydSWOqwIKh5He6A_pD_0xDgwL6ckkswlzuOybzj-JO1ScRXo-KfRJoD8BQkXFFPUtEN6YNGecu8gwd0PkkQJQ9vecvWYc7pnskLpMbw6rOrDKgPcSYoS4yjACkXqBZwk0=]

- A review exploring biological activities of hydrazones. (n.d.). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEehedOLxVP2qW4WB_CE9TZib7Q4mMdb8MZMTsy35sJ1Df2XW2-0th-pSn9bDYM1ZeyqOecVGgMtYcYBm5aHA0EZgOl-PPvbRK5bTBvQz0o6sGFW0nVA7MDsc76yZVw-2fZUeCOddEV1JxDffU=]

- Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole. (2000). Journal of the Chinese Chemical Society. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN-COkYYotq67uicB0SpW5qrhaAniSmFQENuhLJKRpfK1gGwU3zp_DCr9X2I46ayYP3NsCOTQgw161UGMeE2dI8VWM3CPL-74GafMS8JqXuKtG6eQ1aJKA_xyRToFOwG9rS0W5XgJGpVA=]

- Synthesis, Characterization and Antimicrobial Evaluation of Some Arylidenehydrazonofuropyrimidines and Thienopyrimidines. (2009). Pakistan Journal of Scientific and Industrial Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbkyx-qBwlVZBsijUaYZCaZ8KMoRunFmM7S9oE-_XEXh6ZhpHtjeSMMFABJ2YFLabi4tUDsYty7gX_9tR0x5q2eEbHApS6lNeig5X64mmcoN-9pX9-oB5dNAD1i2vtdYrP55-Ev1FNeKD9VTa5kIcl60iP4-f6DPgWryKfNZGzIHnciTRAsDxjKOw=]

- Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. (2019). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEVvlg99mslEha9KEe2sID3w5NXSQmL0RaXCZZSBmfrUHXJpERXnFey4sEUhf_TFsPjAI9_TfPYwPXGI5GoUMQ2dmCGbcAKutjjvKrvybleUgCUeAPrjrp2KN9HVaH0_cRNzgJgvj6Br-lKXSuS41Lru1e-b-txtnxzRtJ3mTE2JeefLbUAF-OFvaazzmwikBLNBThKUKvAbftqSLU2QK8nyi6Apm0rDmG2j1uWYx40-y7RMulMg==]

- Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (n.d.). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs9t6s3PkCcw39_K4HXwaEUpyHaHObZXhKC3UYWlQmb2LCQBCwaT0fvFsmAysrgVnWIN61U5f6AGtOe300B099CokVruVVvMWCrrTVaz6T1M9SxjwQL390SwGZ82aEL-m5fWjo_Zy3Ua-wMjA=]

- Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. (n.d.). Allied Academies. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTytHYKrHXRX_dHZmBVTZ1GumoIPqlpTDnXm0YjW3TQTvV3l5xfIhWcQ5yrFvHhKts_KINg0OEEUt09nQ5tPkHW_MK8vkLRGygHY5SZWdFhmcwsmlT87P-Q_rooxHIzT8ecnkiWt9P7qvpCmfzYEfwC1g_9_ZJnv5euCsXks5WcvEM8bYSs-pvhZKiyuORdqj_AexyboII2DxJN2R0xwJdEoMLnoIrS5pPK71Mog==]

- Anti-inflammatory activity of novel hydrazide derivatives. (2012). science24.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEu1wbZRLBrT3ia42xRPIZ5CxntR10T8dqvNqdpFjzs11Jx5W4xyQz6VF2P2bhEsA4GvpxKBIEXrN8Yl-SenFTUiokbIyaD1rAGm5ONxG-XWT2zqaLoNqv7nUR6CA==]

- Hybrid anticancer 1,2-diazine derivatives with multiple mechanism of action. Part 3. (n.d.). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKXmzSwGsuNRLrjHBlWpKgJ1hJ62JW4U4uHZctnYwk9YY1VhTpjRAuFUGFCNQzdqNygXR4SL3PIku1p5N_R3z2E9r1oVhDCuNb81dul79FyGpSz8LSQ_Xr2SHsSTFqVC_eNhsn]

- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXpsmXlvJqNmnO9QZGrdWYaNM_doJqEiPPvCIUkms_6GCme4yaxTBB6d0230eLcHZZYlvPnYe3Lk1Qz19x0_uj23HqQsJY8fukoORlX5uKS3GoIALlCDjLWxg5yGqzRAXs5ZSN96zPfBkKUEOE]

- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (n.d.). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHl0lWsLdXBXE2EA8VWi_aKMRk2EEfmdUBbVIEx_D0FwIj4YlLKTf0wWX79o77wxaAckLRXxI3EqdqzxjokSEaQhJmRUwNeW_rxLuzMVc1Kwo37yT9aYRE0GyhOHhp4_SIrZAKz]

Sources

- 1. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 6. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sci-Hub. Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole / Journal of the Chinese Chemical Society, 2000 [sci-hub.box]

- 9. Synthesis, Characterization and Antimicrobial Evaluation of Some Arylidenehydrazonofuropyrimidines and Thienopyrimidines | Biological Sciences - PJSIR [biostaging.pjsir.org]

- 10. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alliedacademies.org [alliedacademies.org]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hybrid anticancer 1,2-diazine derivatives with multiple mechanism of action. Part 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. turkjps.org [turkjps.org]

- 18. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. apec.org [apec.org]

- 21. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 22. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. science24.com [science24.com]

- 25. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 26. semanticscholar.org [semanticscholar.org]

- 27. scielo.br [scielo.br]

- 28. ijpras.com [ijpras.com]

Spectroscopic Signature of 6-ethyl-2-hydrazinopyrimidin-4(3H)-one: A Technical Guide for Researchers

Introduction

In the landscape of medicinal chemistry and drug development, pyrimidine derivatives represent a cornerstone class of heterocyclic compounds, integral to a vast array of biologically active molecules.[1] Their structural elucidation is paramount for understanding structure-activity relationships and for the development of novel therapeutics. This guide provides a comprehensive, in-depth analysis of the expected spectroscopic characteristics of a specific pyrimidine derivative, 6-ethyl-2-hydrazinopyrimidin-4(3H)-one .

Molecular Structure and Functional Group Analysis

To logically predict the spectroscopic data, we must first analyze the structure of 6-ethyl-2-hydrazinopyrimidin-4(3H)-one.

Figure 1: Structure of 6-ethyl-2-hydrazinopyrimidin-4(3H)-one with atom numbering for NMR assignment.

The key structural features are:

-

Pyrimidin-4(3H)-one core: A six-membered heterocyclic ring with two nitrogen atoms, a carbonyl group, and a double bond.

-

Ethyl group: Located at the C6 position.

-

Hydrazino group (-NHNH2): Attached to the C2 position.

-

Amide and Amine functionalities: The ring contains an amide-like proton (at N3), and the hydrazino group contains amine protons.

These features will each give rise to distinct signals in the various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2] For 6-ethyl-2-hydrazinopyrimidin-4(3H)-one, we can predict the ¹H and ¹³C NMR spectra, and envision how 2D NMR techniques would confirm the structure.

Predicted ¹H NMR Spectrum

The expected proton NMR signals are detailed in Table 1. The chemical shifts are influenced by the electronic environment of the protons.[3]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -CH₂-CH₃ | ~1.2 | Triplet | 3H | Aliphatic methyl protons, split by the adjacent methylene group. |

| -CH₂-CH₃ | ~2.5 | Quartet | 2H | Methylene protons adjacent to an electron-withdrawing pyrimidine ring, split by the methyl group. |

| C5-H | ~5.8 | Singlet | 1H | Vinylic proton on the pyrimidine ring, likely a singlet due to the absence of adjacent protons. Its chemical shift is downfield due to the influence of the ring nitrogens and carbonyl group.[3] |

| N3-H | ~10-12 | Broad Singlet | 1H | Amide-like proton in the pyrimidinone ring. The broadness is due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange. |

| -NH-NH₂ | ~4.5 | Broad Singlet | 2H | Protons of the terminal NH₂ of the hydrazine group. Expected to be a broad signal due to exchange and nitrogen's quadrupolar moment. |

| -NH-NH₂ | ~8.0 | Broad Singlet | 1H | Proton of the NH group directly attached to the pyrimidine ring. This proton is also subject to exchange and quadrupolar broadening. |

Table 1: Predicted ¹H NMR Data for 6-ethyl-2-hydrazinopyrimidin-4(3H)-one (in DMSO-d₆).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[4] The predicted chemical shifts are presented in Table 2.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -CH₂-CH₃ | ~14 | Typical chemical shift for an aliphatic methyl carbon.[5] |

| -CH₂-CH₃ | ~28 | Aliphatic methylene carbon attached to the pyrimidine ring. |

| C5 | ~100 | Vinylic carbon in the pyrimidine ring. |

| C6 | ~160 | Carbon of the C=C double bond, attached to the ethyl group and a nitrogen atom. |

| C2 | ~162 | Carbon attached to two nitrogen atoms (the ring and the hydrazino group). |

| C4 | ~165 | Carbonyl carbon, typically found in this downfield region.[4] |

Table 2: Predicted ¹³C NMR Data for 6-ethyl-2-hydrazinopyrimidin-4(3H)-one (in DMSO-d₆).

2D NMR Spectroscopy for Structural Confirmation

To unambiguously assign the predicted signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.[6][7]

Figure 2: Workflow for NMR-based structural elucidation.

-

COSY (Correlation Spectroscopy): Would show a correlation between the -CH₂- protons and the -CH₃ protons of the ethyl group, confirming their connectivity.[8]

-

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon. For example, the singlet at ~5.8 ppm would correlate with the carbon signal at ~100 ppm, confirming the C5-H assignment.[6]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing the overall connectivity. Key expected correlations include:

-

The -CH₂- protons of the ethyl group showing correlations to C6 and C5.

-

The C5-H proton showing correlations to C4 and C6.

-

The N3-H proton showing correlations to C2 and C4.

-

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 6-ethyl-2-hydrazinopyrimidin-4(3H)-one in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the observation of exchangeable protons (NH).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: -2 to 13 ppm.

-

Number of Scans: 16.

-

Relaxation Delay: 2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0 to 180 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

-

2D NMR Acquisition: Employ standard pulse programs for COSY, HSQC, and HMBC experiments, optimizing parameters as needed for the specific instrument.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The key functional groups in 6-ethyl-2-hydrazinopyrimidin-4(3H)-one will produce distinct absorption bands in the IR spectrum (Table 3).

| Wave Number (cm⁻¹) | Vibrational Mode | Intensity | Rationale |

| 3400-3200 | N-H stretch (hydrazino and ring NH) | Medium-Strong, Broad | The presence of multiple N-H bonds will result in a broad absorption in this region.[9] |

| 3100-2850 | C-H stretch (aliphatic and aromatic) | Medium | Stretching vibrations of the C-H bonds in the ethyl group and on the pyrimidine ring. |

| ~1680 | C=O stretch (amide) | Strong | The carbonyl group of the pyrimidinone ring will give a strong, characteristic absorption.[10] |

| ~1620 | C=N and C=C stretch | Medium-Strong | Stretching vibrations of the double bonds within the pyrimidine ring. |

| ~1580 | N-H bend | Medium | Bending vibrations of the N-H bonds.[10] |

Table 3: Predicted IR Absorption Bands for 6-ethyl-2-hydrazinopyrimidin-4(3H)-one.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Acquire a background spectrum before running the sample.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.[1]

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular formula is C₆H₁₀N₄O, giving a molecular weight of 154.17 g/mol . In a high-resolution mass spectrum, the exact mass would be observed. The molecular ion peak is expected to be reasonably intense.

-

Key Fragmentation Pathways: The fragmentation of pyrimidines is often driven by the substituents.[1][11]

Figure 3: Predicted key fragmentation pathways for 6-ethyl-2-hydrazinopyrimidin-4(3H)-one.

-

Loss of a methyl radical (•CH₃): A common fragmentation for ethyl-substituted compounds, leading to a fragment at m/z 139.

-

Loss of ethene (C₂H₄): A McLafferty-type rearrangement could lead to the loss of ethene, resulting in a fragment at m/z 126.[1]

-

Loss of the hydrazino radical (•N₂H₃): Cleavage of the C-N bond of the hydrazino group would produce a fragment at m/z 123.

-

Ring Cleavage: Subsequent fragmentation would likely involve cleavage of the pyrimidine ring itself.[2]

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source is suitable for analyzing small organic molecules.[1] Electrospray Ionization (ESI) could also be used.

-

EI-MS Parameters:

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and Mass Spectrometry data for 6-ethyl-2-hydrazinopyrimidin-4(3H)-one. By leveraging established spectroscopic principles and data from analogous pyrimidine derivatives, we have constructed a comprehensive spectral signature for this molecule. The included experimental protocols offer a standardized approach for researchers to acquire high-quality data for this compound and similar structures. This guide serves as a valuable resource for the structural characterization and confirmation of novel pyrimidine-based compounds in the field of drug discovery and development.

References

- BenchChem Technical Support Team. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.

- BenchChem. (2025).

- ResearchGate. (n.d.). Infrared spectra data (cm ) of the hydrazones and their mixed metal (II) complexes.

- Bouchoux, G., & Hoppilliard, Y. (1987). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 65(9), 2108-2115.

- Sondhi, S. M., et al. (2008). Mass spectral fragmentation modes of pyrimidine derivatives. Indian Journal of Chemistry - Section B, 47B(8), 1276-1283.

- Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterisation of heterocyclic structures. Current Organic Chemistry, 11(5), 397-455.

- ResearchGate. (n.d.). IR spectra of hydrazones I and complexes II–V.

- Gherman, A. M., et al. (2023). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Molecules, 28(14), 5364.

- Owolabi, A. O., et al. (2020). Hydrazones. IntechOpen.

- Ismael, H. K., et al. (2023). Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. Oriental Journal of Chemistry, 39(4).

- Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.

- LibreTexts Chemistry. (2021). 29.10: ¹³C NMR Spectroscopy.

- LibreTexts Chemistry. (2021). 6.8: Principles of ¹³C NMR Spectroscopy.

- Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. TrAC Trends in Analytical Chemistry, 69, 88-97.

- University of Delhi. (n.d.). 13C NMR spectroscopy.

- Pulkar, S. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube.

- ETH Zurich. (n.d.).

- Elyashberg, M., et al. (2010). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 48(5), 387-396.

- ResearchGate. (n.d.). ¹H & ¹³C NMR spectra of ethyl....

- Compound Interest. (2015). A guide to 13C NMR chemical shift values.

- Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877.

- University of Cambridge. (n.d.). Chemical shifts.

- ResearchGate. (n.d.). 1H chemical shifts in NMR. Part 18.1 Ring currents and ??-electron effects in hetero-aromatics.

- Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1.

- ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. article.sapub.org [article.sapub.org]

- 3. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. compoundchem.com [compoundchem.com]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 8. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sphinxsai.com [sphinxsai.com]

Solubility Profiling of 6-ethyl-2-hydrazinopyrimidin-4(3H)-one: A Methodological Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract